molecular formula C11H10N2O2 B3022920 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-72-2

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3022920
CAS RN: 879996-72-2
M. Wt: 202.21 g/mol
InChI Key: HSZBXXGBZUJTHT-UHFFFAOYSA-N
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Description

The compound of interest, "3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid," is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential applications in pharmaceuticals, including their use as antifungal agents, antibacterial agents, and their role in non-linear optical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of related compounds. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was achieved through a series of reactions, starting with the appropriate precursors and resulting in compounds with significant antifungal activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies. For example, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The molecular geometry and electronic structures are typically optimized using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions, which are crucial for modifying their biological activity. The reactions of pyrazole-3-carboxylic acid with different nucleophiles lead to the formation of carboxamides and carboxylates, which are characterized by their spectroscopic data . The reaction mechanisms are often studied using theoretical calculations to understand the interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, optical properties, and electronic transitions, are investigated using a combination of experimental and theoretical approaches. For instance, the nonlinear optical activity of a pyrazole derivative was attributed to a small energy gap between the frontier molecular orbitals . The antioxidant properties of these compounds are also evaluated using various in vitro methods . Molecular docking studies are conducted to predict the potential biological activities of these compounds, such as phosphodiesterase inhibitory activity .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Generally, handling of organic compounds should be done with appropriate protective equipment, and disposal should be in accordance with local regulations .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic targets .

properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZBXXGBZUJTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479732
Record name 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

879996-72-2
Record name 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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